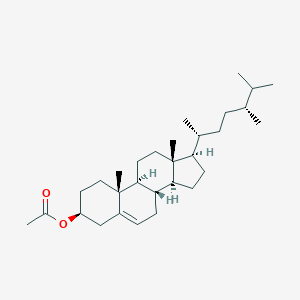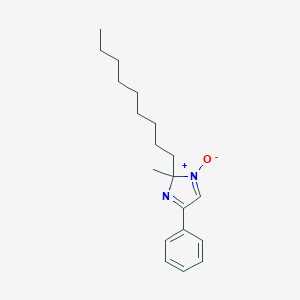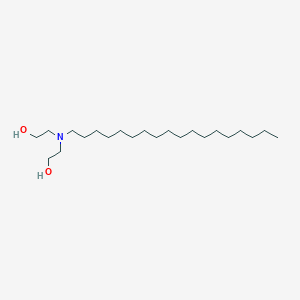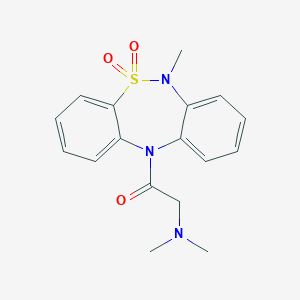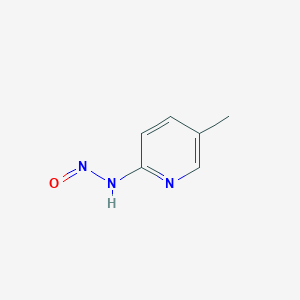
N-(5-methylpyridin-2-yl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylpyridin-2-yl)nitrous amide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a nitric oxide donor and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
“N-(5-methylpyridin-2-yl)nitrous amide” is used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene . This compound plays a crucial role in the Michael addition amidation reaction .
Methods of Application or Experimental Procedures
The compound is synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source . The structure of samples is determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .
Results or Outcomes
The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h . The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .
Application in Chemodivergent Synthesis
Summary of the Application
“N-(5-methylpyridin-2-yl)nitrous amide” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
Methods of Application or Experimental Procedures
The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Results or Outcomes
The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines provides a convenient method to synthesize these two kinds of structures respectively from the same starting materials .
Application in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
“N-(5-methylpyridin-2-yl)nitrous amide” is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is used in the pharmaceutical industry for the synthesis of various drugs .
Methods of Application or Experimental Procedures
The compound is synthesized and used as a raw material in the synthesis of various pharmaceutical drugs .
Results or Outcomes
The compound is a key ingredient in the synthesis of various pharmaceutical drugs, contributing to their therapeutic value .
Application in Material Science
Specific Scientific Field
Summary of the Application
“N-(5-methylpyridin-2-yl)nitrous amide” is used in the synthesis of various materials . It is a key ingredient in the production of certain types of polymers and other materials .
Methods of Application or Experimental Procedures
The compound is synthesized and used as a raw material in the synthesis of various materials . The exact procedures can vary depending on the specific material being produced .
Results or Outcomes
The compound contributes to the properties of the materials in which it is used . The exact results can vary depending on the specific material being produced .
Application in Environmental Science
Specific Scientific Field
Summary of the Application
“N-(5-methylpyridin-2-yl)nitrous amide” is used in environmental science for various purposes . For example, it may be used in studies related to the environmental impact of certain chemicals .
Methods of Application or Experimental Procedures
The compound is used in various experimental procedures related to environmental science . The exact methods can vary depending on the specific study or experiment .
Results or Outcomes
The use of “N-(5-methylpyridin-2-yl)nitrous amide” in environmental science can contribute to our understanding of the environmental impact of certain chemicals . The exact results can vary depending on the specific study or experiment .
Application in Biochemistry
Specific Scientific Field
Summary of the Application
“N-(5-methylpyridin-2-yl)nitrous amide” is used in biochemistry for various purposes . For example, it may be used in studies related to the biochemical properties of certain compounds .
Methods of Application or Experimental Procedures
The compound is used in various experimental procedures related to biochemistry . The exact methods can vary depending on the specific study or experiment .
Results or Outcomes
The use of “N-(5-methylpyridin-2-yl)nitrous amide” in biochemistry can contribute to our understanding of the biochemical properties of certain compounds . The exact results can vary depending on the specific study or experiment .
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOXTKEANXGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)nitrous amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



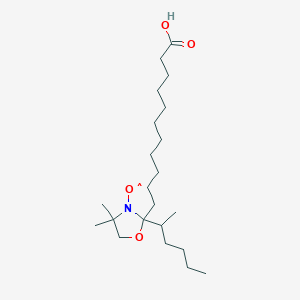
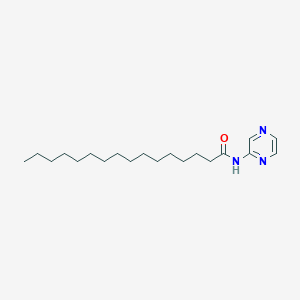
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)


